molecular formula C11H13NO B2672226 Spiro[azetidine-2,4'-chromane] CAS No. 1478993-06-4

Spiro[azetidine-2,4'-chromane]

Cat. No.: B2672226
CAS No.: 1478993-06-4
M. Wt: 175.231
InChI Key: BWNGXLWBHIAKJO-NSHDSACASA-N
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Description

Spiro[azetidine-2,4’-chromane] is a spirocyclic compound characterized by a unique structure where an azetidine ring is fused to a chromane ring at a single carbon atom. This compound belongs to the class of spiro heterocycles, which are known for their rigidity and potential biological activity. The spirocyclic structure imparts significant conformational stability, making it an interesting subject for medicinal chemistry and synthetic organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of spiro[azetidine-2,4’-chromane] typically involves the formation of the azetidine ring followed by its fusion with the chromane ring. One common method includes the cyclization of azetidine precursors with chromane derivatives under controlled conditions. For instance, the reaction of azetidine-2-one with chromane-4-carboxylic acid in the presence of a dehydrating agent can yield the desired spiro compound .

Industrial Production Methods: Industrial production of spiro[azetidine-2,4’-chromane] may involve scalable synthetic routes such as microwave-assisted cyclization or continuous flow synthesis. These methods offer advantages in terms of reaction efficiency, yield, and scalability. The use of catalysts and optimized reaction conditions can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions: Spiro[azetidine-2,4’-chromane] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted spiro[azetidine-2,4’-chromane] compounds with various functional groups .

Scientific Research Applications

Spiro[azetidine-2,4’-chromane] has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of spiro[azetidine-2,4’-chromane] involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or receptor antagonism .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: Spiro[azetidine-2,4’-chromane] is unique due to its specific combination of azetidine and chromane rings, which imparts distinct chemical and biological properties. Its rigidity and conformational stability make it a valuable compound for various applications in medicinal chemistry and synthetic organic chemistry .

Properties

IUPAC Name

(4S)-spiro[2,3-dihydrochromene-4,2'-azetidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-2-4-10-9(3-1)11(5-7-12-11)6-8-13-10/h1-4,12H,5-8H2/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNGXLWBHIAKJO-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC12CCOC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@]12CCOC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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